molecular formula C6H8N2O2 B11923454 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one

5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one

Cat. No.: B11923454
M. Wt: 140.14 g/mol
InChI Key: VWQIVGGLUAMHRO-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring substituted with hydroxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one typically involves the reaction of 2-methyl-4,5-dihydroxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one can undergo oxidation to form 5-formyl-2-methyl-5H-pyrimidin-4-one.

    Reduction: The compound can be reduced to form 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-formyl-2-methyl-5H-pyrimidin-4-one

    Reduction: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of antiviral and anticancer agents.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways involving pyrimidine derivatives.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)furfural: A related compound with a furan ring instead of a pyrimidine ring.

    5-(hydroxymethyl)-2-furancarboxaldehyde: Another similar compound with a furan ring and an aldehyde group.

    5-formyl-2-methyl-5H-pyrimidin-4-one: An oxidized form of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one

InChI

InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,5,9H,3H2,1H3

InChI Key

VWQIVGGLUAMHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C=N1)CO

Origin of Product

United States

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